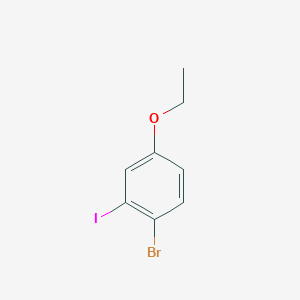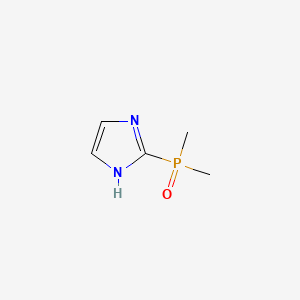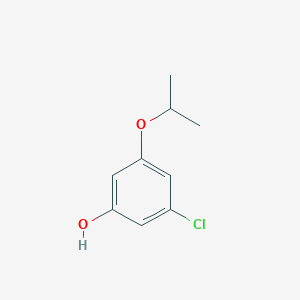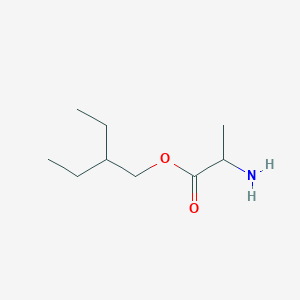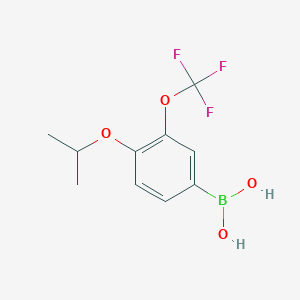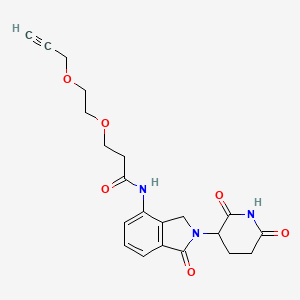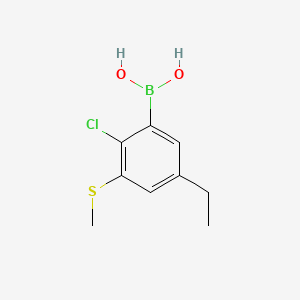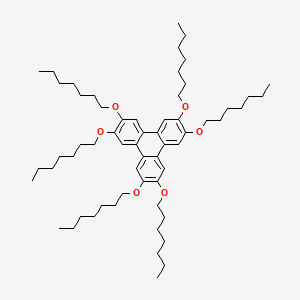
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is a discotic liquid crystalline compound characterized by its triphenylene core and heptyloxy side chains. This compound is known for its unique self-organizing properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted triphenylene derivatives.
科学的研究の応用
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of discotic liquid crystals and other advanced materials.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its self-organizing properties.
Industry: Utilized in the production of organic semiconductors, photovoltaic devices, and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is primarily based on its ability to self-organize into columnar structures. These structures facilitate efficient charge transport and light absorption, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular assemblies.
類似化合物との比較
- 2,3,6,7,10,11-Hexahydroxytriphenylene
- 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
- 2,3,6,7,10,11-Hexakis(ethoxy)triphenylene
Comparison: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene stands out due to its longer heptyloxy side chains, which enhance its self-organizing properties and thermal stability. Compared to its methoxy and ethoxy analogs, the heptyloxy derivative exhibits better performance in electronic applications due to its improved molecular packing and charge transport capabilities.
特性
CAS番号 |
69079-53-4 |
|---|---|
分子式 |
C60H96O6 |
分子量 |
913.4 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexaheptoxytriphenylene |
InChI |
InChI=1S/C60H96O6/c1-7-13-19-25-31-37-61-55-43-49-50(44-56(55)62-38-32-26-20-14-8-2)52-46-58(64-40-34-28-22-16-10-4)60(66-42-36-30-24-18-12-6)48-54(52)53-47-59(65-41-35-29-23-17-11-5)57(45-51(49)53)63-39-33-27-21-15-9-3/h43-48H,7-42H2,1-6H3 |
InChIキー |
GDYRXNRKOCDNBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


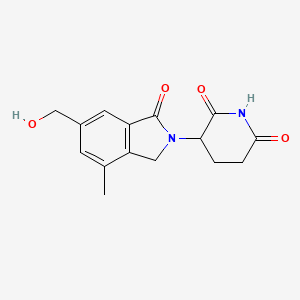
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
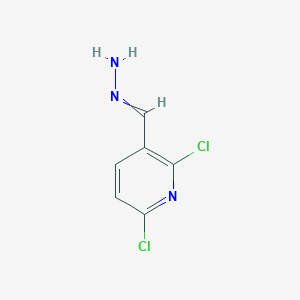
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)


